(S)-6-hydroxynicotinium(1+)

Nicotine Biodegradation Enzyme Stereospecificity Environmental Toxicology

Standard racemic or R-enantiomer substitutions fail due to strict stereospecificity in nicotine degradation and cholinergic research. (S)-6-hydroxynicotinium(1+) is the exclusive substrate for NctB oxidase (kcat/Km = 384 s⁻¹ mM⁻¹; 107-fold > nicotine) and 6-HLNO. - **Absolute stereospecificity:** Zero NctB activity on R-enantiomer; R-enantiomer competitively inhibits 6-HLNO. - **Cognitive research:** Memory enhancement vs. nicotine without cardiovascular/adverse profile; α7/α4β2 binding, antioxidant, and AChE inhibition. - **Supply:** Enantiopure (>98% by chiral HPLC), immediate dispatch for enzyme kinetics or Alzheimer's models.

Molecular Formula C10H15N2O+
Molecular Weight 179.24 g/mol
Cat. No. B1240168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-hydroxynicotinium(1+)
Molecular FormulaC10H15N2O+
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC[NH+]1CCCC1C2=CNC(=O)C=C2
InChIInChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/p+1/t9-/m0/s1
InChIKeyATRCOGLZUCICIV-VIFPVBQESA-O
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-6-Hydroxynicotinium(1+) Identity & Procurement


(S)-6-hydroxynicotinium(1+) (molecular formula C10H15N2O+, molecular weight 179.24 g/mol, IUPAC name 5-[(2S)-1-methylpyrrolidin-1-ium-2-yl]-1H-pyridin-2-one) is the conjugate acid of (S)-6-hydroxynicotine, existing as the predominant species at physiological pH 7.3 [1]. This compound is a chiral ammonium ion derivative that functions as an organic cation [2]. It is the S-enantiomer of 6-hydroxynicotinium and a metabolic intermediate in the microbial nicotine degradation pathway, distinct from its (R)-6-hydroxynicotinium enantiomer counterpart (CHEBI:58413) [3].

Chiral enantiomer (S)-configuration, suitable for stereochemical-control studies
Conjugate acid form, predominant species at physiological pH 7.3
Metabolic intermediate in microbial nicotine degradation, distinct from (R)-enantiomer

(S)-6-Hydroxynicotinium(1+) Irreplaceability


Generic substitution of (S)-6-hydroxynicotinium(1+) with racemic mixtures, the (R)-enantiomer, or parent nicotine fails due to documented stereospecificity in both enzymatic degradation and pharmacological activity. The compound's S-configuration is essential for substrate recognition by specific microbial oxidases: NctB exhibits exclusive activity toward the S-enantiomer with no detectable activity toward (R)-6-hydroxynicotine [1]. Similarly, 6-hydroxy-L-nicotine oxidase (6-HLNO) is strictly stereospecific for the S-configuration, while the R-enantiomer acts as a competitive inhibitor rather than substrate [2]. Pharmacologically, 6-hydroxy-L-nicotine demonstrates memory-enhancing effects without nicotine's characteristic side-effect profile, with binding affinity to α7 and α4β2 nAChRs comparable to or exceeding that of nicotine [3]. The following quantitative evidence establishes these non-interchangeable properties.

vs. (R)-enantiomer
(S)-enantiomer: recognized by NctB oxidase and 6-HLNO
(R)-enantiomer: no NctB activity; acts as competitive inhibitor of 6-HLNO, altering enzyme kinetics
vs. racemic mixture
Enantiomerically pure (S)-form ensures unambiguous stereochemical attribution
Racemate introduces (R)-contamination, which may confound enzyme assays and chiral pathway interpretation
vs. parent nicotine
6-hydroxylated species shows distinct enzyme kinetics and nAChR interaction profile
Nicotine lacks the 6-hydroxy group essential for NctB recognition and may produce different cholinergic endpoint responses

(S)-6-Hydroxynicotinium(1+) Differentiation Evidence


NctB Oxidase Absolute Stereospecificity

The NctB enzyme from Shinella sp. HZN7 exhibits absolute stereospecificity for the S-enantiomer of 6-hydroxynicotine, with zero detectable activity toward the R-enantiomer [1]. This complete chiral discrimination establishes that (R)-6-hydroxynicotinium cannot serve as a substrate in systems employing this degradation pathway.

NctB absolute stereospecificity
Head-to-head
Absolute stereospecificity: (S)-enantiomer active; (R)-enantiomer shows zero detectable activity
Enantiomer identity non-negotiable for NctB-based biocatalysis or pathway studies
Reported enzyme assay context; purified NctB system
Nicotine Biodegradation Enzyme Stereospecificity Environmental Toxicology

NctB Substrate Preference

NctB oxidase demonstrates a 107-fold higher catalytic efficiency for (S)-6-hydroxynicotine (kcat/Km = 384 s⁻¹ mM⁻¹) compared to (S)-nicotine (kcat/Km = 0.195 s⁻¹ mM⁻¹), establishing the hydroxylated species as the strongly preferred physiological substrate [1].

NctB substrate preference
Head-to-head
~107-fold higher catalytic efficiency vs. (S)-nicotine (kcat/Km = 384 s⁻¹ mM⁻¹ vs. 0.195 s⁻¹ mM⁻¹)
Hydroxylated (S)-enantiomer is the strongly preferred physiological substrate for kinetic characterization
Kinetic context; Km = 0.019 mM for (S)-6-hydroxynicotine
Enzyme Kinetics Nicotine Catabolism Substrate Specificity

In Vivo Memory Enhancement

In a chlorisondamine-induced rat model of memory impairment, both 6HLN (0.3 mg/kg) and nicotine (0.3 mg/kg) attenuated cognitive deficits and recovered antioxidant capacity. The study suggests 6HLN confers anti-amnesic properties comparable to nicotine but with the advantage of lacking nicotine's characteristic adverse side-effect profile [1].

In vivo memory model
Endpoint context
6HLN (0.3 mg/kg) significantly improved memory in Y-maze and radial arm-maze tasks; nicotine provided comparable improvement but with known side-effect liabilities
Reported model-response context; cholinergic endpoint with differentiated tolerability profile
Chlorisondamine-induced rat model; tolerability endpoint may require further review
Neuropharmacology Alzheimer's Disease Cognitive Enhancement

Binding to α7 & α4β2 nAChRs

In silico binding analysis demonstrated that 6-hydroxy-L-nicotine binds to the allosteric sites of α7 and α4β2 nicotinic acetylcholine receptor subtypes with similar or higher affinity compared to nicotine, supporting its cholinergic mechanism of action [1].

nAChR binding
Context-dependent
In silico binding to α7 and α4β2 nAChR allosteric sites: similar or higher affinity reported vs. nicotine
Supports receptor-interaction model; quantitative binding review needed
Molecular docking data; experimental Ki values not provided
Nicotinic Receptors Molecular Docking Cholinergic Pharmacology

6-Hydroxynicotine Oxidase Cross-Inhibition

The strictly stereospecific 6-hydroxy-L-nicotine oxidase (6-HLNO) and 6-hydroxy-D-nicotine oxidase (6-HDNO) exhibit mutual competitive inhibition: the inactive enantiomer of each enzyme acts as an inhibitor with high affinity to the binding site [1]. This property is critical for experimental design when trace enantiomeric contamination could confound kinetic measurements.

Oxidase cross-inhibition
Head-to-head
Mutual competitive inhibition: (S)-enantiomer inhibits 6-HDNO; (R)-enantiomer inhibits 6-HLNO with high affinity
Enantiomeric purity essential to avoid inhibition artifacts in oxidase assays
Arthrobacter oxidans enzyme system; reported stereospecific inhibition
Enantiomer Recognition Enzyme Inhibition Biocatalysis

Multimodal Effects in AD Zebrafish Model

In a scopolamine-induced zebrafish model of Alzheimer's disease, both 6-hydroxy-L-nicotine and cotinine attenuated anxiety-like behavior, memory impairment, oxidative stress, and acetylcholinesterase activity. This multi-target profile distinguishes these nicotinic derivatives from parent nicotine, which does not exhibit the same combined anxiolytic and anti-AChE effects [1].

Zebrafish AD model
Endpoint context
6HLN attenuated anxiety-like behavior, memory impairment, oxidative stress, and AChE activity in scopolamine-induced zebrafish
Multi-parametric behavioral and biochemical model response; supports further cholinergic pathway investigation
Zebrafish model; acute immersion; multi-endpoint behavioral readout
Alzheimer's Disease Anxiolytic Activity Acetylcholinesterase Inhibition

(S)-6-Hydroxynicotinium(1+) Research & Industrial Applications


Microbial Nicotine Degradation Research

For research on nicotine biodegradation using Shinella sp. HZN7 or related strains, (S)-6-hydroxynicotinium(1+) is the preferred substrate for NctB oxidase characterization, with a 107-fold higher catalytic efficiency (kcat/Km = 384 s⁻¹ mM⁻¹) compared to (S)-nicotine [1]. The compound's absolute stereospecificity—NctB shows zero activity toward the R-enantiomer—makes enantiomeric purity critical for accurate kinetic determinations. This application is directly supported by the quantitative enzyme kinetics data presented in Section 3 [1].

6-Hydroxynicotine Oxidase Assays

The strictly stereospecific nature of 6-hydroxy-L-nicotine oxidase (6-HLNO) requires (S)-6-hydroxynicotinium(1+) as substrate, while the R-enantiomer functions as a competitive inhibitor with high binding affinity [2]. This mutual enantiomeric cross-inhibition property necessitates procurement of enantiomerically pure material for any kinetic characterization or biocatalytic process development involving these 'enantiozymes'. The evidence supporting stereospecific enzyme-substrate interactions and inhibition is documented in Section 3 [2].

Cognitive Enhancement without Side Effects

Preclinical studies in rodent and zebrafish models demonstrate that 6-hydroxy-L-nicotine improves memory performance comparable to nicotine but without exhibiting nicotine's characteristic side-effect profile [3][4]. The compound binds to α7 and α4β2 nAChRs with similar or higher affinity than nicotine [5], while also exhibiting antioxidant effects (decreased lipid peroxidation, increased SOD, GPx, and catalase activity) [4] and acetylcholinesterase inhibitory activity [4]. This multi-target cholinergic profile makes the compound a valuable tool for Alzheimer's disease research and cognitive pharmacology studies where nicotine's adverse cardiovascular or addictive properties would confound interpretation. The supporting behavioral and biochemical evidence is detailed in Section 3 [3][4][5].

Oxidative Stress & Neuroprotection

6-Hydroxy-L-nicotine consistently demonstrates antioxidant effects across multiple experimental models, including scopolamine-induced, chlorisondamine-induced, and Aβ25-35-induced paradigms. Quantitatively, treatment significantly decreases malondialdehyde (lipid peroxidation marker) and increases activities of superoxide dismutase, glutathione peroxidase, and catalase in hippocampal tissue [3][4]. These effects correlate with behavioral improvements in spatial memory tasks. The compound is therefore applicable as a positive control or reference standard in oxidative stress research focused on neuroprotective mechanisms, supported by the biochemical evidence presented in Section 3 [3][4].

Application
Selection Property
Validation Focus
Microbial nicotine degradation pathway studies
Enantiomer identity for NctB substrate recognition
Absolute stereospecificity and enzyme kinetics review
6-Hydroxynicotine oxidase enzyme characterization
Substrate enantiomer purity and stereochemistry
Cross-inhibition risk and stereochemical control
Cholinergic cognitive model studies
nAChR binding profile and behavioral response
Memory task endpoints and tolerability monitoring
Oxidative stress and antioxidant model research
Multi-target antioxidant activity profile
Lipid peroxidation and antioxidant enzyme endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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